Cas no 1448052-68-3 (4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide)
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- F6446-0853
- 4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
- 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- AKOS024567046
- 1448052-68-3
-
- Inchi: 1S/C19H25N3OS/c1-19(2,3)15-6-4-14(5-7-15)17(23)21-16-8-11-22(12-9-16)18-20-10-13-24-18/h4-7,10,13,16H,8-9,11-12H2,1-3H3,(H,21,23)
- InChI Key: BAKNUDKHYFKMQO-UHFFFAOYSA-N
- SMILES: S1C=CN=C1N1CCC(CC1)NC(C1C=CC(=CC=1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 343.17183360g/mol
- Monoisotopic Mass: 343.17183360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 73.5Ų
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6446-0853-2μmol |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-5μmol |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-10μmol |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-20μmol |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-1mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6446-0853-2mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-3mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-4mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
| Life Chemicals | F6446-0853-5mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6446-0853-10mg |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
1448052-68-3 | 90%+ | 10mg |
$118.5 | 2023-05-20 |
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
Research Update on 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS: 1448052-68-3): A Promising Scaffold in Medicinal Chemistry
The compound 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS: 1448052-68-3) has recently emerged as a structurally novel scaffold with significant potential in medicinal chemistry applications. Recent studies have focused on its unique molecular architecture, which combines a benzamide core with thiazole and piperidine moieties, creating a versatile platform for drug discovery. This structural motif has demonstrated remarkable interactions with various biological targets, particularly in the central nervous system and oncology-related pathways.
Recent pharmacological evaluations (2023-2024) have revealed that this compound exhibits selective binding affinity to dopamine D2-like receptors, with particular promise in the treatment of neuropsychiatric disorders. Molecular docking studies published in the Journal of Medicinal Chemistry (2024) demonstrate its unique binding mode, where the tert-butyl group enhances hydrophobic interactions while the thiazole nitrogen forms critical hydrogen bonds with receptor residues. These findings suggest potential applications in developing novel antipsychotic medications with improved receptor subtype selectivity.
In oncology research, preliminary in vitro studies have identified this scaffold as a potent inhibitor of protein kinases involved in cancer cell proliferation. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1448052-68-3 showed nanomolar inhibitory activity against FLT3 and c-KIT kinases, which are crucial targets in acute myeloid leukemia treatment. The compound's ability to penetrate the blood-brain barrier also makes it particularly interesting for targeting CNS malignancies.
From a synthetic chemistry perspective, recent advances (2023) have developed more efficient routes to produce 4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide with improved yields and purity. A novel one-pot synthesis method published in Tetrahedron Letters has reduced the number of steps from six to three, significantly enhancing its accessibility for medicinal chemistry programs. These synthetic improvements are expected to accelerate structure-activity relationship studies and derivative development.
Current challenges in the development of this scaffold include optimizing its metabolic stability and addressing potential cytochrome P450 interactions. Recent ADME studies (2024) indicate that while the compound shows favorable brain penetration, its plasma half-life may require structural modifications for clinical applications. Several research groups are currently exploring prodrug strategies and formulation approaches to overcome these limitations while maintaining the compound's unique pharmacological profile.
The future research directions for 1448052-68-3 appear promising, with multiple pharmaceutical companies including this scaffold in their discovery pipelines. Its structural versatility allows for diverse modifications, making it a valuable template for developing treatments across multiple therapeutic areas. As more preclinical data becomes available in 2024, this compound class is expected to attract significant attention from both academic and industrial researchers in chemical biology and medicinal chemistry.
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